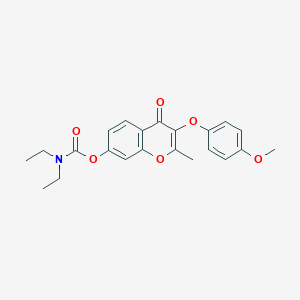

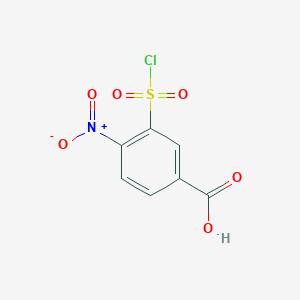

![molecular formula C8H14O B2823541 {Bicyclo[4.1.0]heptan-3-yl}methanol CAS No. 1383823-45-7](/img/structure/B2823541.png)

{Bicyclo[4.1.0]heptan-3-yl}methanol

Overview

Description

“{Bicyclo[4.1.0]heptan-3-yl}methanol” is an organic compound with the chemical formula C8H14O . It has a molecular weight of 126.2 . The IUPAC name for this compound is 3-bicyclo[4.1.0]heptanylmethanol . It appears as a liquid at room temperature .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related compound, bicyclo[3.1.0]hexanes, has been synthesized via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process used an organic or an iridium photoredox catalyst and blue LED irradiation .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: C1CC2CC2CC1CO . This indicates that the molecule consists of a bicyclic heptane structure with a methanol group attached .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, bicyclo[4.1.0]heptenes, a related class of compounds, have been shown to undergo a variety of transformations, including thermal reactions, nucleophilic addition, and rhodium-catalyzed reactions . These reactions can proceed both with and without opening of the cyclopropyl ring .Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . Its chemical formula is C8H14O and it has a molecular weight of 126.2 . More specific physical and chemical properties were not found in the available resources.Scientific Research Applications

Methanolysis of Bicyclo[3.1.0] Hexane Compounds : A study by Lim, Mcgee, and Sieburth (2002) investigated the methanolysis reactions of bicyclo[3.1.0]hexane compounds, where one cyclopropane carbon is flanked by a ketone and an ester or an aldehyde. The reaction conditions determined the cleavage of the cyclopropane bonds, leading to different products under acidic and basic conditions, highlighting the compound's reactivity and potential utility in synthetic chemistry (Lim, Mcgee, & Sieburth, 2002).

Rearrangements Involving Tricyclo[3.1.1.03,6]heptyl Systems : Della, Janowski, and Pigou (1992) explored rearrangements involving the tricyclo[3.1.1.03,6]heptyl system, demonstrating the complex behavior of these compounds under certain conditions. This research provides insights into the structural transformations and potential applications of these compounds in developing new synthetic methods and materials (Della, Janowski, & Pigou, 1992).

Cycloisomerization of Unsaturated Propargylic Carboxylates : Anjum and Marco-Contelles (2005) reported on the PtCl2-mediated cycloisomerization of unsaturated propargylic carboxylates, yielding bicyclo[4.1.0]heptane enol esters. This reaction highlights the potential of these compounds in the synthesis of complex molecules and natural product analogs, offering a versatile method for constructing bicyclic frameworks (Anjum & Marco-Contelles, 2005).

Surface Site Probing of Ceria Nanocrystals : In the context of materials science, Wu, Li, Mullins, and Overbury (2012) utilized methanol to probe the surface sites of ceria nanocrystals with well-defined surface planes. Their findings provide valuable information on the interaction of methanol with different ceria surfaces, contributing to the understanding of catalytic properties and the design of catalysts (Wu, Li, Mullins, & Overbury, 2012).

Safety and Hazards

Future Directions

While specific future directions for “{Bicyclo[4.1.0]heptan-3-yl}methanol” were not found, a review on the chemistry of bicyclo[4.1.0]heptenes, a related class of compounds, highlighted their diverse chemistry and identified areas for future research . These compounds have served as useful building blocks in organic synthesis and can undergo a variety of ring-opening reactions .

Properties

IUPAC Name |

3-bicyclo[4.1.0]heptanylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-5-6-1-2-7-4-8(7)3-6/h6-9H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVPIKJOUCKPVHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC2CC1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2823460.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B2823464.png)

![3-(3-methoxyphenyl)-7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2823465.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2823471.png)

![4-[4-(3-Fluoro-4-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2823473.png)

![7-Chloro-5-methyl-3-(p-tolyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2823476.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2823479.png)